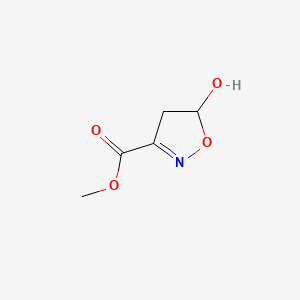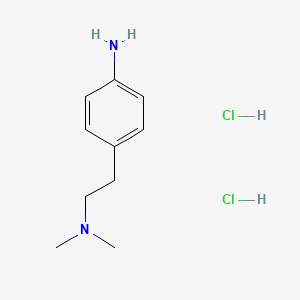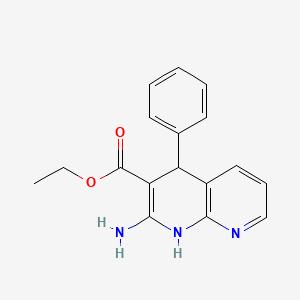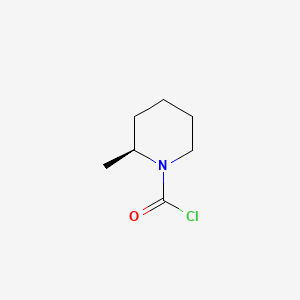
(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride” is also known as “tert-Butyl ®-2-amino-3,3-dimethylbutanoate hydrochloride”. It has a linear formula of C10H22O2N1Cl1 . This compound is typically sold in solid form .
Physical and Chemical Properties Analysis
“®-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 223.74 . The compound is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Hydroaminomethylation of Oleochemicals
"(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride" plays a role in the hydroaminomethylation (HAM) process, particularly in the context of oleochemicals. HAM of vegetable oils, facilitated by rhodium-catalyzed reactions, produces bio-based HAM-products. These products find potential applications as monomers in polymer chemistry and as bio-based surface-active agents. The review by Vanbésien et al. (2018) underscores the simplicity and effectiveness of HAM in synthesizing valuable functionalized bio-based compounds, showcasing the industrial potential of these processes Vanbésien, T., Nôtre, J. L., Monflier, E., & Hapiot, F. (2018). Hydroaminomethylation of oleochemicals: A comprehensive overview. European Journal of Lipid Science and Technology, 120(1700190).
Hydrophilic Interaction Chromatography
The compound is also relevant in the context of analytical methodologies, such as hydrophilic interaction chromatography (HILIC). HILIC is an alternative to reverse-phase liquid chromatography for separating polar, weakly acidic or basic samples. Jandera (2011) highlights HILIC's value in separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. This technique is compatible with mass spectrometry, enhancing ionization and detection of polar or ionic compounds, indicating its utility in analytical chemistry and biochemistry Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.
Pretreatment in Photodynamic Therapy
Moreover, this compound's relevance extends into the field of photodynamic therapy (PDT), where pretreatment strategies aim to enhance protoporphyrin IX accumulation. Gerritsen et al. (2008) focus on improving the clinical outcome of ALA/MAL PDT through various pretreatment methods, including the use of penetration enhancers and temperature elevation during ALA application. This research highlights the compound's potential indirect application in optimizing therapeutic strategies for skin conditions Gerritsen, M., Smits, T., Kleinpenning, M. M., van de Kerkhof, P. C., & van Erp, P. V. (2008). Pretreatment to enhance protoporphyrin IX accumulation in photodynamic therapy. Dermatology, 218, 193-202.
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTQWUHFSXVRPY-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI)](/img/structure/B574304.png)

![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)
